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molecular formula C9H8O5 B8293938 4-Hydroxy-benzoic acid carboxymethyl ester CAS No. 10414-69-4

4-Hydroxy-benzoic acid carboxymethyl ester

Cat. No. B8293938
M. Wt: 196.16 g/mol
InChI Key: YNUBJERORXITEM-UHFFFAOYSA-N
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Patent
US07935843B2

Procedure details

To a solution of 4-hydroxy-benzoic acid tert-butoxycarbonylmethyl ester 15 (18 grams, 71.42 mmol) in tetrahydrofuran (100 mL) is added 10% lithium hydroxide solution (35 mL). The mixture is heated at 50-60° C. for 1 hour. The reaction mass is cooled to room temperature, and the pH is adjusted to 4 with dilute acetic acid. The organic phase is separated and distilled to give crude 16, which can be purified in appropriate solvent.
Name
4-hydroxy-benzoic acid tert-butoxycarbonylmethyl ester
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH2:8][O:9][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:7])(C)(C)C.[OH-].[Li+].C(O)(=O)C>O1CCCC1>[C:6]([CH2:8][O:9][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([OH:7])=[O:5] |f:1.2|

Inputs

Step One
Name
4-hydroxy-benzoic acid tert-butoxycarbonylmethyl ester
Quantity
18 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)COC(C1=CC=C(C=C1)O)=O
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give crude 16, which
CUSTOM
Type
CUSTOM
Details
can be purified in appropriate solvent

Outcomes

Product
Name
Type
Smiles
C(=O)(O)COC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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